molecular formula C9H18O B15138843 2-Nonanone-1,1,1,3,3-D5

2-Nonanone-1,1,1,3,3-D5

Cat. No.: B15138843
M. Wt: 147.27 g/mol
InChI Key: VKCYHJWLYTUGCC-QCCORQSASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Deuterium Exchange Reaction: One common method for preparing 2-Nonanone-1,1,1,3,3-D5 involves the deuterium exchange reaction. This process typically uses a deuterium source such as deuterium oxide (D2O) or deuterated solvents in the presence of a catalyst to replace the hydrogen atoms with deuterium atoms.

    Grignard Reaction: Another method involves the Grignard reaction, where a deuterated Grignard reagent reacts with a suitable precursor to form the deuterated ketone.

Industrial Production Methods: Industrial production of this compound often involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Nonanone-1,1,1,3,3-D5 can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

    Reduction: It can be reduced to form alcohols, such as 2-Nonanol-1,1,1,3,3-D5, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Nonanone-1,1,1,3,3-D5 is widely used as an internal standard in mass spectrometry due to its unique isotopic labeling, which helps in the accurate quantification of compounds.

Biology: In biological studies, it is used to trace metabolic pathways and study enzyme kinetics, as the deuterium atoms provide a distinct signal in NMR spectroscopy.

Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Industry: In the industrial sector, this compound is used in the synthesis of deuterated compounds, which are valuable in various chemical processes and product formulations .

Mechanism of Action

The mechanism of action of 2-Nonanone-1,1,1,3,3-D5 primarily involves its role as a tracer or standard in analytical techniques. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, allowing for precise identification and quantification of compounds. The molecular targets and pathways involved depend on the specific application, such as enzyme studies or metabolic tracing .

Comparison with Similar Compounds

    2-Nonanone: The non-deuterated analog, used in similar applications but lacks the distinct isotopic labeling.

    2-Heptanone: A shorter-chain analog with similar chemical properties but different physical properties.

    2-Octanone: Another analog with one less carbon atom, used in flavor and fragrance industries.

Uniqueness: 2-Nonanone-1,1,1,3,3-D5 is unique due to its deuterium labeling, which makes it particularly valuable in analytical chemistry for precise measurements and studies involving isotopic effects .

Properties

Molecular Formula

C9H18O

Molecular Weight

147.27 g/mol

IUPAC Name

1,1,1,3,3-pentadeuteriononan-2-one

InChI

InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3/i2D3,8D2

InChI Key

VKCYHJWLYTUGCC-QCCORQSASA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCCCC

Canonical SMILES

CCCCCCCC(=O)C

Origin of Product

United States

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